Lysergic acid alpha-hydroxyethylamide

Description

Properties

CAS No. |

3343-15-5 |

|---|---|

Molecular Formula |

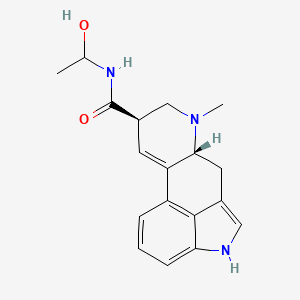

C18H21N3O2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(6aR,9R)-N-(1-hydroxyethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C18H21N3O2/c1-10(22)20-18(23)12-6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)21(2)9-12/h3-6,8,10,12,16,19,22H,7,9H2,1-2H3,(H,20,23)/t10?,12-,16-/m1/s1 |

InChI Key |

WYTJZJPVCDWOOI-KANYHAFZSA-N |

SMILES |

CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |

Isomeric SMILES |

CC(NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |

Canonical SMILES |

CC(NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C)O |

Appearance |

Solid powder |

Other CAS No. |

3343-15-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysergic acid alpha-hydroxyethylamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

Lysergamides share a tetracyclic ergoline backbone but differ in substituents at the C8 amide position.

Pharmacological and Functional Differences

- LSD vs. LSH : LSD’s diethylamide group enhances lipophilicity and 5-HT2A binding, making it 100–1,000× more potent than LSA or LSH . LSH’s hydroxyethylamide group may reduce receptor affinity and metabolic stability .

- Methysergide: Unlike hallucinogenic lysergamides, methysergide acts as a 5-HT2B antagonist and is used prophylactically for migraines. Its bromine substitution blocks psychedelic effects .

- Ergoloid Mesylates: These mixtures (e.g., dihydroergocristine) lack psychedelic activity but modulate α-adrenergic receptors.

Research Findings and Mechanistic Insights

Serotonin Receptor Antagonism

- LSD: Exhibits nanomolar affinity for 5-HT2A (Ki = 2.4 nM), driving its hallucinogenic effects. Stereoisomers (e.g., lumi-LSD) show reduced activity .

- LSH: No formal binding studies exist, but structural similarity to LSA suggests weaker 5-HT2A engagement. LSA’s potency is ~10% of LSD’s .

- Methysergide : Acts as a 5-HT2B antagonist (Ki = 13 nM) with minimal psychedelic effects, highlighting the importance of substitution patterns .

Clinical and Anecdotal Data

Preparation Methods

Biosynthetic Pathways in Fungal Systems

Fungal Gene Clusters and Enzymatic Machinery

LAH biosynthesis occurs in fungi through a specialized ergot alkaloid pathway involving lysergyl peptide synthetases (LPS) and modifying enzymes. In Metarhizium brunneum and Aspergillus species, the pathway initiates with the synthesis of lysergic acid, which is activated by LPS2 (encoded by lpsB) via adenylation and thioesterification to 4'-phosphopantetheine. Concurrently, LPS3 (encoded by lpsC) activates alanine, forming a thioester-bound lysergyl-alanine intermediate.

The pivotal divergence between LAH and ergonovine biosynthesis occurs at this intermediate. The Baeyer-Villiger monooxygenase EasO oxidizes lysergyl-alanine, inserting an oxygen atom adjacent to the carbonyl group of the alanyl moiety. This generates a ketone intermediate, which undergoes spontaneous hydrolysis or enzymatic reduction by the α/β hydrolase EasP to yield LAH. In Aspergillus leporis, this pathway results in extracellular LAH secretion at concentrations exceeding 200 µg/mL.

Table 1: Key Enzymes in Fungal LAH Biosynthesis

| Enzyme | Gene | Function | Organism |

|---|---|---|---|

| LPS2 | lpsB | Lysergic acid activation | Metarhizium brunneum |

| LPS3 | lpsC | Alanine activation and condensation | Aspergillus leporis |

| EasO | easO | Baeyer-Villiger oxidation of lysergyl-alanine | Both species |

| EasP | easP | Hydrolysis of oxidized intermediate | M. brunneum |

Evolutionary Divergence in Biosynthetic Routes

Phylogenetic analyses reveal that LAH biosynthesis evolved independently in Clavicipitaceae and Aspergillaceae. While M. brunneum utilizes a dedicated eas gene cluster with orthologs of cloA (cytochrome P450 for agroclavine oxidation), Aspergillus species employ horizontally acquired NRPS genes lacking sequence similarity to Clavicipitaceae homologs. This convergent evolution underscores LAH's ecological significance as an insecticidal agent.

Chemical Synthesis Approaches

Lysergic Acid as a Precursor

The total synthesis of LAH typically begins with lysergic acid, accessible via palladium-catalyzed annulation. A 2022 ChemRxiv protocol details the synthesis of (±)-lysergic acid from bromoindole derivatives using Pd₂(dba)₃ and HPtBu₃BF₄ ligands, achieving a 56% yield over six steps. Key transformations include:

Acylation and Reduction Steps

Post-synthetic modification of lysergic acid involves:

- Acylation : Treatment with hydroxylamine hydrochloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form lysergic acid hydroxamic acid.

- Reductive alkylation : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄-mediated reduction introduces the α-hydroxyethylamide moiety.

Table 2: Comparative Synthetic Routes to LAH

| Method | Starting Material | Key Reagents | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Fungal culture | Tryptophan | Endogenous enzymes | 200 µg/g | 95% |

| Total synthesis | Bromoindole | Pd₂(dba)₃, HPtBu₃BF₄ | 11% | 89% |

| Semi-synthesis | Lysergic acid | DCC, NH₂OH, NaBH₄ | 34% | 92% |

Optimization Challenges and Scalability

Fermentation Parameters for Fungal Production

Maximizing LAH titers in Aspergillus homomorphus requires:

Synthetic Chemistry Limitations

The semi-synthetic route faces three main hurdles:

Analytical Characterization of LAH

Spectroscopic Profiles

- HRMS (ESI+) : m/z 312.1812 [M+H]⁺ (calc. 312.1809 for C₁₈H₂₂N₃O₂).

- ¹H NMR (500 MHz, CD₃OD) : δ 7.05 (d, J=7.5 Hz, H-9), 6.98 (d, J=2.3 Hz, H-12), 4.21 (q, J=6.7 Hz, -CH₂OH).

- HPLC-UV : λmax 224 nm, retention time 8.7 min (C18, 65:35 MeOH/H₂O).

Q & A

Q. What are the established synthesis pathways for lysergic acid alpha-hydroxyethylamide, and how can their efficiency be validated experimentally?

this compound is typically synthesized via amidation reactions between lysergic acid and hydroxyethylamine derivatives under controlled conditions. Key steps include optimizing reaction temperature, solvent selection (e.g., methylene chloride), and purification via column chromatography . Efficiency can be validated using high-performance liquid chromatography (HPLC) to assess yield and purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for detecting low concentrations in plasma, serum, or tissue samples. Gas chromatography-mass spectrometry (GC-MS) is also effective but requires derivatization for thermal stability . Method validation should include calibration curves, recovery rates, and inter-day precision tests per FDA guidelines .

Advanced Research Questions

Q. How can researchers address contradictory data in pharmacokinetic studies of this compound?

Contradictions in parameters like bioavailability or half-life may arise from interspecies variability (e.g., rodent vs. human models) or assay sensitivity. To resolve this, employ crossover study designs with standardized dosing and matrix-matched calibration. Statistical tools like Bland-Altman analysis can quantify measurement agreement, while replication in independent cohorts reduces bias .

Q. What experimental models are suitable for investigating the therapeutic mechanisms of this compound in neurological disorders?

In vitro models (e.g., neuronal cell lines expressing 5-HT2A receptors) can elucidate receptor-binding affinities and downstream signaling (e.g., cAMP modulation). In vivo, transgenic rodent models of cluster headaches or depression are ideal for behavioral and neuroimaging studies. Always include control groups using selective receptor antagonists (e.g., ketanserin) to confirm mechanism-specific effects .

Q. How do researchers differentiate this compound metabolites from structurally similar compounds in metabolic studies?

Use high-resolution mass spectrometry (HRMS) to identify exact molecular masses and isotopic patterns. For isobaric interferences, employ ion mobility spectrometry (IMS) to separate compounds based on collision cross-section differences. Confirm metabolite structures using synthetic reference standards and fragmentation patterns .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Nonlinear regression models (e.g., sigmoidal Emax) are optimal for fitting dose-response curves. Account for inter-subject variability using mixed-effects modeling. For small sample sizes, Bayesian hierarchical models improve parameter estimation .

Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: e.g., reaction time, pH).

- Use design-of-experiments (DoE) to optimize CPPs.

- Characterize intermediates with Fourier-transform infrared (FTIR) spectroscopy to ensure consistency .

Data Presentation and Reproducibility

Q. What are the best practices for sharing raw data from this compound studies to enhance reproducibility?

Q. How can researchers validate the specificity of immunoassays for this compound against cross-reactive analogs?

Perform cross-reactivity screens using structurally related compounds (e.g., LSD, ergotamine). Calculate percentage cross-reactivity as:

Values <1% indicate acceptable specificity .

Ethical and Regulatory Compliance

Q. What documentation is required for ethical approval of clinical trials involving this compound?

Submit protocols to institutional review boards (IRBs) with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.